(5-Chloropyrazin-2-yl)methanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6ClN3O2S |
|---|---|
Molecular Weight |
207.64 g/mol |
IUPAC Name |
(5-chloropyrazin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6ClN3O2S/c6-5-2-8-4(1-9-5)3-12(7,10)11/h1-2H,3H2,(H2,7,10,11) |
InChI Key |
NYTYPRPEWGWSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CS(=O)(=O)N |
Origin of Product |
United States |
Advanced Characterization and Structural Analysis in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the chemical structure of a molecule by observing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For (5-Chloropyrazin-2-yl)methanesulfonamide, ¹H NMR would reveal the chemical environment of each proton, including those on the pyrazine (B50134) ring and the methanesulfonamide (B31651) group. researchgate.net The number of signals, their splitting patterns (multiplicity), and their integration values would provide information about the connectivity of the atoms. ¹³C NMR would similarly identify the different carbon environments within the molecule. jconsortium.com Advanced 2D NMR techniques, such as COSY and HSQC, could further establish the connectivity between protons and carbons.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₅H₆ClN₃O₂S. The fragmentation pattern observed in the mass spectrum could also offer clues about the compound's structure.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scholarsresearchlibrary.com In the IR spectrum of this compound, characteristic absorption bands would be expected for the S=O stretching of the sulfonamide group, N-H stretching of the amide, C-N and C-H bonds of the pyrazine ring, and the C-Cl bond. researchgate.netsapub.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the pyrazine ring. youtube.com The UV-Vis spectrum of this compound would show absorption maxima corresponding to the π → π* and n → π* electronic transitions of the chloropyrazine chromophore. researchgate.net The position and intensity of these absorptions can be influenced by the substituent groups.
A summary of the expected spectroscopic data for this compound, based on the analysis of related pyrazine compounds, is presented in the interactive table below.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to protons on the pyrazine ring and the methanesulfonamide group. |
| ¹³C NMR | Signals for each unique carbon atom in the pyrazine ring and the methyl group. |
| HRMS | A precise mass measurement confirming the elemental composition of C₅H₆ClN₃O₂S. |
| IR Spectroscopy | Characteristic absorption bands for S=O, N-H, C-N, C-H, and C-Cl functional groups. |
| UV-Vis Spectroscopy | Absorption maxima indicating electronic transitions within the chloropyrazine chromophore. |
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of Molecular and Supramolecular Structures
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a solid sample. For this compound, a PXRD pattern would serve as a unique fingerprint for its specific crystalline form. This technique is valuable for phase identification, purity assessment, and studying polymorphism.
While no specific crystallographic data has been published for this compound, studies on other pyrazine derivatives have revealed their crystal structures and packing arrangements. electronicsandbooks.com
Computational and Theoretical Chemistry in the Study of 5 Chloropyrazin 2 Yl Methanesulfonamide
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of a molecule's properties based on its electronic structure. nih.govmdpi.com DFT is a robust method used to investigate molecular geometry, vibrational frequencies, and electronic properties like the distribution of charges and the energies of frontier molecular orbitals. nih.govnih.gov
For (5-Chloropyrazin-2-yl)methanesulfonamide, DFT calculations, often performed at a level of theory such as B3LYP/6-311++G(d,p), can be used to determine its most stable three-dimensional conformation. nih.gov These calculations yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. The results are often validated by comparing computed spectroscopic data (e.g., IR and NMR spectra) with experimental findings, which typically show good agreement. nih.govresearchgate.net
Furthermore, DFT is employed to analyze the electronic landscape of the molecule. A Molecular Electrostatic Potential (MEP) map can be generated to identify electron-rich and electron-poor regions, which are critical for understanding intermolecular interactions, particularly with biological targets. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and molecular stability; a larger gap suggests higher stability. researchgate.net These parameters are instrumental in predicting how the molecule will behave in a biological environment. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Dipole Moment (μ) | 3.45 Debye | Indicates overall molecular polarity and influences solubility and binding. researchgate.net |
| HOMO Energy | -7.12 eV | Represents the electron-donating ability of the molecule. |
| LUMO Energy | -1.88 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.24 eV | Correlates with chemical reactivity and kinetic stability. researchgate.net |
| Global Hardness (η) | 2.62 | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 2.05 | Describes the propensity of the molecule to accept electrons. |
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govmdpi.com This method is crucial for understanding the mechanism of action and for structure-based drug design. mdpi.com For pyrazinyl sulfonamide derivatives, which are known to target various enzymes like carbonic anhydrases and kinases, docking studies can identify plausible biological targets and elucidate specific binding interactions. nih.govmdpi.comnih.gov
In a typical docking study for this compound, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The results reveal the most stable binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govmdpi.com These studies can explain the structure-activity relationships (SAR) observed in a series of compounds and guide the design of more potent inhibitors. nih.gov
Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target
| Parameter | Result |
|---|---|
| Target Protein | PIM-1 Kinase (hypothetical) |
| PDB ID | XXXX |
| Binding Affinity (Docking Score) | -9.2 kcal/mol |
| Key Interacting Residues | |
| Hydrogen Bonds | Glu121, Lys67 |
| Hydrophobic Interactions | Val52, Leu120, Ile185 |
| Pi-Stacking Interaction | Phe49 (with pyrazine (B50134) ring) |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. mdpi.comnih.gov MD simulations are powerful for assessing the stability of a docked pose, exploring conformational changes in both the ligand and the protein, and characterizing the dynamics of their interaction. mdpi.comscilit.com
An MD simulation would typically start with the best-docked pose of this compound within its target protein, solvated in a water box with ions to mimic physiological conditions. mdpi.com The simulation, often run for hundreds of nanoseconds, tracks the trajectory of every atom by solving Newton's equations of motion. researchgate.net Analysis of the resulting trajectory can provide critical information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess the stability of the complex. frontiersin.org The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein that are important for binding. frontiersin.org Furthermore, MD simulations allow for the detailed analysis of interaction lifetimes, such as the occupancy of specific hydrogen bonds over the simulation period, providing a more realistic picture of the binding event. researchgate.net
Table 3: Typical Parameters and Outputs of an MD Simulation for the this compound-Protein Complex
| Simulation Parameter / Analysis | Description / Typical Finding |
|---|---|
| Software Suite | GROMACS, AMBER |
| Force Field | AMBER ff99SB, CHARMM36 |
| Simulation Time | 100 nanoseconds (ns) |
| Ligand RMSD | Stable fluctuation around 1.5 Å, indicating a stable binding pose. |
| Protein RMSF | Higher fluctuations in loop regions, lower in the binding site. |
| Hydrogen Bond Occupancy | Key H-bonds (e.g., with Glu121) maintained >85% of the simulation time. |
| Radius of Gyration (Rg) | Stable Rg value suggests the protein maintains its compact fold. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netucla.edu By developing a predictive QSAR model, researchers can estimate the activity of newly designed, not-yet-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
To build a QSAR model for analogs of this compound, a dataset of structurally related pyrazinyl sulfonamides with experimentally measured biological activities (e.g., IC50 values) is required. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. Statistical techniques, like Multiple Linear Regression (MLR) or machine learning algorithms, are then used to generate a mathematical equation that correlates a combination of these descriptors with the observed activity. nih.govnih.gov The resulting 3D-QSAR models can be used to guide the rational design of new derivatives with improved potency. nih.gov
Table 4: Example of a Hypothetical 2D-QSAR Model for Pyrazinyl Sulfonamide Analogs
| Component | Value / Equation |
|---|---|
| Model Equation | pIC50 = 0.45(LogP) - 0.21(TPSA) + 0.15*(MolWeight) + 2.58 |
| Statistical Parameters | |
| Correlation Coefficient (R²) | 0.937 |
| Cross-validation Coeff. (q²) | 0.706 |
| Descriptor Interpretation | |
| LogP (Lipophilicity) | Positive coefficient suggests higher lipophilicity is favorable for activity. |
| TPSA (Topological Polar Surface Area) | Negative coefficient suggests lower polarity is beneficial. |
| MolWeight (Molecular Weight) | Positive coefficient indicates a slight preference for larger molecules within the dataset. |
In Silico Screening and Virtual Library Design for Pyrazinyl Sulfonamide Derivatives
In silico screening, or virtual screening, is a collection of computational methods used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. beilstein-journals.org This approach is a cost-effective alternative to experimental high-throughput screening (HTS). beilstein-journals.org It can be used to screen existing compound databases or to evaluate a custom-designed virtual library of derivatives based on a lead scaffold. bibliomed.org
For this compound, a virtual library can be designed by establishing the this compound core as a fixed scaffold. Different functional groups (R-groups) can then be systematically added at various positions on the pyrazine ring or the sulfonamide nitrogen to generate a large, diverse set of virtual derivatives. This library can then be screened using the computational methods previously described. High-throughput docking can be used to rapidly assess the binding potential of each derivative against a target protein. Alternatively, the previously developed QSAR model can be applied to predict the biological activity of each library member. mdpi.com This process filters the large virtual library down to a small number of promising "hits" for chemical synthesis and biological evaluation. bibliomed.org
Table 5: Example of a Virtual Library Design Based on the Pyrazinyl Sulfonamide Scaffold
| Compound ID | Scaffold | R-Group Substitution (at N of sulfonamide) | Predicted Activity (pIC50) |
|---|---|---|---|
| Cpd-001 | (5-Chloropyrazin-2-yl)methane | -NH2 (parent) | 6.8 |
| Cpd-002 | (5-Chloropyrazin-2-yl)methane | -NH-CH3 | 7.1 |
| Cpd-003 | (5-Chloropyrazin-2-yl)methane | -NH-Phenyl | 7.5 |
| Cpd-004 | (5-Chloropyrazin-2-yl)methane | -NH-(4-fluorophenyl) | 7.9 |
| Cpd-005 | (5-Chloropyrazin-2-yl)methane | -NH-Cyclohexyl | 7.3 |
Preclinical Biological Activity and Mechanistic Investigations of Pyrazinyl Methanesulfonamides
Enzymatic Inhibition Profiles and Kinetics
The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit specific metalloenzymes and kinases. Research into pyrazine-containing sulfonamides has identified them as potent inhibitors of several key enzymatic targets.
Carbonic Anhydrases (CAs) Sulfonamides are classical inhibitors of carbonic anhydrases, zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. tandfonline.com This inhibition is a cornerstone for therapies targeting glaucoma, edema, and certain cancers. nih.govmdpi.com Derivatives incorporating pyrazine (B50134), pyridine, and pyrazole (B372694) scaffolds have been evaluated against various human (h) CA isoforms. nih.govnih.gov The primary sulfonamide group (-SO₂NH₂) acts as a zinc-binding group, anchoring the inhibitor to the enzyme's active site. nih.gov Studies on pyrazolo[4,3-c]pyridine sulfonamides and related structures show varied but often potent inhibition across different isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.govnih.gov The selectivity for different isoforms can be modulated by altering the heterocyclic core and its substituents, which is a key focus in the design of targeted CA inhibitors for specific therapeutic applications like antitumor or antiglaucoma drugs. nih.govresearchgate.net
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Heterocyclic Sulfonamides Data for illustrative purposes based on related heterocyclic sulfonamide classes.
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) |
|---|---|---|
| Pyrazole-pyridazinecarboxamide Sulfonamides | hCA I | 49 nM - >10,000 nM |
| hCA II | 2.4 nM - 4515 nM | |
| hCA IX | 9.7 nM - 7766 nM | |
| hCA XII | 14 nM - 316 nM |
Kinases like CDK2 Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. mdpi.com Consequently, CDK inhibitors are a major focus of anticancer drug development. semanticscholar.org The incorporation of a sulfonamide group into heterocyclic scaffolds, including pyrazolo-triazines and pyrimidines, has yielded potent CDK2 inhibitors. mdpi.comresearchgate.net For instance, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulfonamides have been identified as potential CDK inhibitors through computational studies, which may contribute to their anticancer effects. mdpi.com In other studies, the bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole ring in a pyrimidine-based scaffold led to compounds with single-digit nanomolar inhibitory activity against CDK2 (Kᵢ = 0.005–0.007 µM). mdpi.com These inhibitors typically act by competing with ATP for its binding pocket in the kinase domain. nih.gov
Receptor Agonism and Antagonism Studies
Based on the available scientific literature, no specific preclinical studies detailing the agonistic or antagonistic activity of (5-Chloropyrazin-2-yl)methanesulfonamide or closely related pyrazinyl methanesulfonamides on key receptors such as Formyl Peptide Receptors or Voltage-Gated Sodium Channels have been reported.
Investigation of Antimicrobial Efficacy in In Vitro Models
Sulfonamides were among the first classes of synthetic antibiotics and continue to be investigated for their antimicrobial properties. nih.gov Their primary mechanism in bacteria is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. nih.gov
Research on pyrazine-2-carboxylic acid condensed with various sulfonamides has demonstrated both antibacterial and antifungal activity. orientjchem.org Similarly, hybrid molecules combining thienopyrimidine and sulfonamide moieties have been synthesized and tested against a panel of microbes. These compounds showed promising binding affinity for dihydrofolate reductase in silico and exhibited in vitro activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species. mdpi.com For example, a cyclohexathienopyrimidine coupled with sulfadiazine showed notable antibacterial efficacy, which was consistent with molecular docking predictions. mdpi.com However, some sulfonamides show no activity against certain resistant strains like Pseudomonas aeruginosa. nih.gov
Table 2: In Vitro Antimicrobial Activity of Representative Thienopyrimidine-Sulfonamide Hybrids Data selected from studies on related sulfonamide classes to illustrate potential activity.
| Compound | Microbial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| Thienopyrimidine-sulfadiazine hybrid | C. albicans | 62.5 |
| C. parapsilosis | 125 |
Anticancer Activity in Cell-Based Assays and Non-Human Preclinical Models
The pyrazine ring is a scaffold found in numerous bioactive molecules, including anticancer agents. nih.govmdpi.com When combined with a sulfonamide group, the resulting compounds have demonstrated significant antiproliferative effects in a variety of cancer cell lines. researchgate.netmdpi.com
Notably, a class of tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulfonamides has shown potent cytotoxic activity against human pancreatic (BxPC-3, PC-3), cervical (HeLa), and colorectal (HCT 116) cancer cell lines. mdpi.commdpi.com The IC₅₀ values for these compounds were frequently in the low micromolar to nanomolar range, indicating high potency. mdpi.com For instance, one sulfonamide derivative exhibited IC₅₀ values of 0.18 µM in BxPC-3 cells and 0.06 µM in PC-3 cells. mdpi.com The antiproliferative activity of pyrazine-based compounds has also been linked to the inhibition of protein tyrosine phosphatases like SHP2, which are involved in cancer cell signaling pathways. nih.govresearchgate.net
Table 3: In Vitro Antiproliferative Activity of Pyrazolo-triazine Sulfonamides Against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) after 72h |
|---|---|---|
| MM129 | HeLa | 0.23 |
| HCT 116 | 0.28 | |
| PC-3 | 1.15 | |
| BxPC-3 | 0.17 | |
| MM130 | HeLa | 0.24 |
| HCT 116 | 0.24 | |
| PC-3 | 0.58 | |
| BxPC-3 | 0.25 | |
| MM131 | HeLa | 0.17 |
| HCT 116 | 0.22 | |
| PC-3 | 0.53 | |
| BxPC-3 | 0.21 |
Antiviral Activity Studies
The sulfonamide moiety is a component of several established antiviral drugs, particularly those targeting HIV. nih.gov It is found in the structure of HIV protease inhibitors like amprenavir and tipranavir. nih.gov The mechanism often involves inhibiting critical viral enzymes such as protease or reverse transcriptase. nih.gov
While specific data for this compound is not available, related heterocyclic structures have been explored for antiviral potential. Pyrazolobenzothiazine-based hydrazones showed activity against HIV-1, with many compounds having EC₅₀ values below 20 μM. nih.gov Furthermore, some 1,3,5-triazine frameworks containing sulfonamides have demonstrated anti-HIV-1 activity with IC₅₀ values under 5.0 μM by targeting viral entry. mdpi.com Another related compound, an isomer of formycin containing a triazolo[4,3-a]pyrazine ring, was identified as a weak antiviral agent. nih.gov These findings suggest that the pyrazine sulfonamide scaffold is a promising starting point for the development of novel antiviral therapeutics.
Anti-inflammatory and Immunomodulatory Effects in Preclinical Systems
Derivatives containing a methanesulfonamide (B31651) moiety have been investigated as anti-inflammatory agents, primarily through their action as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme upregulated during inflammation that mediates the production of prostaglandins. ycmou.ac.in
Studies on diaryl pyrazoles and pyrazolines bearing a methanesulfonamide group have identified compounds with potent anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema assay. nih.govycmou.ac.inmdpi.com Some of these compounds exhibited COX-2 inhibition and in vivo activity comparable or superior to the marketed drug celecoxib. ycmou.ac.inresearchgate.net For example, a trifluoromethyl-substituted phenyl pyrazole derivative showed 64.28% edema inhibition, compared to 57.14% for celecoxib. ycmou.ac.in These compounds also demonstrated an improved gastric safety profile compared to non-selective NSAIDs, a key advantage of selective COX-2 inhibition. nih.gov
Elucidation of Molecular Mechanisms of Action and Target Engagement
The diverse biological activities of pyrazinyl methanesulfonamides and related compounds stem from their ability to engage multiple molecular targets.
Enzyme Inhibition: The primary mechanism for many effects is direct enzyme inhibition. In carbonic anhydrases, the sulfonamide group coordinates with the catalytic zinc ion, blocking its function. nih.gov In kinases like CDK2, these compounds act as ATP-competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation of substrate proteins, which halts cell cycle progression. semanticscholar.orgnih.gov For anti-inflammatory effects, the mechanism involves the selective inhibition of the COX-2 enzyme, reducing prostaglandin synthesis. nih.gov
Anticancer Mechanisms: In cancer cells, the downstream effects of enzyme inhibition (e.g., CDK2) include cell cycle arrest, often in the G0/G1 or S phase. mdpi.com Furthermore, pyrazolo-triazine sulfonamides have been shown to induce apoptosis, evidenced by changes in mitochondrial membrane potential and the externalization of phosphatidylserine. mdpi.com These compounds can also induce oxidative stress and cause DNA damage, contributing to their cytotoxic effects. mdpi.commdpi.com
Antimicrobial and Antiviral Mechanisms: The antibacterial action of sulfonamides is primarily due to the inhibition of dihydropteroate synthase, disrupting folate synthesis. nih.gov The antiviral mechanisms are varied, including the inhibition of essential viral enzymes like HIV protease and reverse transcriptase. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Optimization and Pharmacophore Elucidation
Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For the pyrazinyl methanesulfonamide scaffold, SAR studies are instrumental in identifying key structural motifs and physicochemical properties that govern their interaction with biological targets, thereby guiding the design of more potent and selective agents.
Systematic modifications of the pyrazine ring, the methanesulfonamide group, and any appended substituents allow researchers to probe the chemical space and understand the structural requirements for optimal biological activity. Key aspects of these investigations include the exploration of various substitution patterns on the pyrazine ring. For instance, the introduction of a chloro group at the 5-position of the pyrazine ring, as in this compound, can significantly impact the electronic properties of the ring system and its interaction with target proteins.
To illustrate the principles of SAR in this context, a hypothetical data set is presented below, showcasing how variations in the substitution pattern on the pyrazine ring can modulate the inhibitory activity against a specific kinase.
Table 1: Impact of Pyrazine Ring Substitution on Kinase Inhibitory Activity
| Compound ID | R1 | R2 | IC₅₀ (nM) |
| 1a | H | H | 520 |
| 1b | Cl | H | 150 |
| 1c | Br | H | 180 |
| 1d | CH₃ | H | 450 |
| 1e | Cl | CH₃ | 200 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
From this hypothetical data, several SAR trends can be deduced:
Halogenation: The introduction of a chlorine atom at the R1 position (Compound 1b) leads to a significant increase in potency compared to the unsubstituted analog (Compound 1a). A bromine atom at the same position (Compound 1c) also confers potent activity, suggesting that an electron-withdrawing and sterically acceptable group at this position is favorable for binding.
Alkylation: The presence of a methyl group at the R1 position (Compound 1d) results in a decrease in activity, indicating that steric bulk or the electron-donating nature of the methyl group may be detrimental to the interaction with the target.
Disubstitution: The combination of a chloro group at R1 and a methyl group at R2 (Compound 1e) results in a slight decrease in potency compared to the monosubstituted chloro analog (Compound 1b), suggesting that substitution at the R2 position might introduce unfavorable steric interactions.
Further SAR studies could involve modifications of the methanesulfonamide moiety. The nitrogen atom of the sulfonamide can be substituted with various alkyl or aryl groups to probe for additional binding pockets. The sulfonyl group itself is a key hydrogen bond acceptor, and its orientation relative to the pyrazine ring is critical for activity.
Pharmacophore Elucidation
Based on the SAR data, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For a pyrazinyl methanesulfonamide inhibitor, a potential pharmacophore model might include:
A hydrogen bond acceptor feature from one of the pyrazine nitrogen atoms.
A hydrogen bond donor feature from the sulfonamide N-H group.
A hydrogen bond acceptor feature from one of the sulfonyl oxygen atoms.
A hydrophobic/aromatic feature corresponding to the pyrazine ring.
A specific region where a halogen atom enhances activity, likely through specific interactions with the protein.
The elucidation of such a pharmacophore is crucial for virtual screening campaigns to identify novel compounds with the desired biological activity from large chemical databases and for the rational design of new, more potent analogs.
Medicinal Chemistry and Drug Discovery Perspectives Excluding Clinical Human Trials
Identification of Lead Compounds and Hit-to-Lead Optimization Strategies for Pyrazinyl Methanesulfonamides
The journey from an initial screening "hit" to a viable "lead" compound is a critical phase in drug discovery, focused on progressively refining a molecule's properties. For the pyrazinyl methanesulfonamide (B31651) class, this process typically begins with high-throughput screening (HTS) campaigns that identify initial compounds with desired activity against a specific biological target. These hits, while active, often possess suboptimal characteristics such as low potency, poor selectivity, or unfavorable physicochemical properties.
The subsequent hit-to-lead (H2L) optimization phase for pyrazinyl methanesulfonamides involves systematic structure-activity relationship (SAR) studies. Medicinal chemists synthesize a focused library of analogs to probe the molecular interactions between the compound and its target. Key modifications often involve substitutions on the pyrazine (B50134) ring and alterations to the sulfonamide group to enhance potency and selectivity.
For instance, in the development of pyrazole (B372694) sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a lead compound, DDD85646, was identified as a potent inhibitor. However, it suffered from poor central nervous system (CNS) exposure, limiting its potential for treating the later stages of Human African Trypanosomiasis. The optimization strategy focused on modifying the pyrazole sulfonamide core to improve blood-brain barrier permeability by reducing polar surface area and capping the sulfonamide.
A central aspect of H2L is the iterative cycle of design, synthesis, and biological testing. This process generates crucial data that informs subsequent design iterations, aiming to achieve a balance of potency, selectivity, and drug-like properties.
Table 1: Key Parameters in Hit-to-Lead Optimization
| Parameter | Objective | Typical Assays |
| Potency | Enhance binding affinity to the target (e.g., lower IC50/EC50). | Biochemical assays (e.g., enzyme inhibition), cell-based functional assays. |
| Selectivity | Minimize activity against off-target proteins to reduce potential toxicity. | Profiling against a panel of related targets (e.g., kinase panel). |
| Physicochemical Properties | Improve solubility, permeability, and metabolic stability. | Solubility assays (kinetic, thermodynamic), permeability assays (e.g., PAMPA). |
| Intellectual Property | Establish a novel and patentable chemical series. | Scifinder/patent searches, novelty assessment. |
Scaffold-Hopping and Bioisosteric Replacement Studies within the Pyrazinyl Sulfonamide Class
To navigate the complexities of drug development and expand intellectual property, medicinal chemists frequently employ scaffold-hopping and bioisosteric replacement strategies. Scaffold hopping involves replacing the central core of a molecule with a structurally distinct moiety while preserving the original biological activity. This can lead to the discovery of new chemical series with improved properties. For example, a methylpyrazole core in a known compound could be replaced by a pyrazine ring to create a novel series of antagonists for a particular receptor. niper.gov.in
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is another powerful tool. nih.govpreprints.org Within the pyrazinyl sulfonamide class, both the pyrazine ring and the sulfonamide group are amenable to such modifications.
Pyrazine Ring Bioisosteres : The pyrazine ring itself is often used as a bioisostere for other aromatic systems like benzene, pyridine, or pyrimidine (B1678525). Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a versatile component in drug design. Depending on the target, it might be replaced with other heterocycles to modulate properties like basicity, solubility, and metabolic stability.
Sulfonamide Group Bioisosteres : The sulfonamide functional group is a common feature in many drugs. However, it can sometimes be associated with issues like poor solubility or off-target effects (e.g., carbonic anhydrase inhibition). Consequently, bioisosteric replacement is a common strategy. Sulfonimidamides, for example, have been explored as sulfonamide bioisosteres and have been shown to decrease lipophilicity and plasma protein binding while increasing solubility. nih.gov
Academic Analysis of Patent Literature for Research Directions and Chemical Space Exploration
An analysis of the patent literature provides valuable insights into the research directions and chemical space being explored by pharmaceutical companies and academic institutions. For the broader class of pyrazine and sulfonamide-containing compounds, patent reviews reveal several key trends.
A significant portion of recent patents for pyrazine-based compounds focuses on their application as protein kinase inhibitors. bhsai.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The pyrazine ring is a common scaffold in these inhibitors, often forming key hydrogen bonding interactions within the ATP-binding pocket of the kinase.
Similarly, patent reviews of sulfonamides highlight their continued importance in drug discovery. nih.gov While their traditional role as antibacterial agents is well-established, recent patent activity has focused on their use as carbonic anhydrase inhibitors (for conditions like glaucoma), cyclooxygenase-2 (COX-2) inhibitors (for inflammation), and as components of multi-targeted receptor tyrosine kinase inhibitors for cancer therapy. nih.gov
The intersection of these two areas—pyrazinyl sulfonamides—represents a rich field for chemical space exploration. Analysis of patents in this area would likely reveal a focus on specific kinase targets, with variations in the substitution patterns on the pyrazine ring and the nature of the groups attached to the sulfonamide nitrogen. This analysis can help academic researchers identify underexplored areas and novel biological targets for this privileged scaffold.
Strategies for Addressing Resistance Mechanisms in Preclinical Models (e.g., efflux pumps, target mutations)
Drug resistance is a major challenge in the development of new therapeutics. In preclinical models, understanding and addressing potential resistance mechanisms is crucial. For compounds in the pyrazinyl sulfonamide class, particularly those targeting kinases or microbial enzymes, two common resistance mechanisms are target mutations and increased drug efflux.
Target Mutations : In many targeted therapies, especially in oncology and infectious diseases, mutations can arise in the target protein that prevent the drug from binding effectively. For antibacterial sulfonamides, resistance often emerges through mutations in the dihydropteroate (B1496061) synthase (DHPS) enzyme, the target of these drugs. preprints.org Similarly, for kinase inhibitors, "gatekeeper" mutations in the ATP-binding pocket can confer resistance by sterically hindering drug binding while still allowing ATP to bind. google.com Preclinical strategies to address this include:
Developing next-generation inhibitors : Designing compounds that can bind to both the wild-type and mutated forms of the target enzyme.
Combination therapies : Using the pyrazinyl sulfonamide in combination with another agent that has a different mechanism of action, making it more difficult for resistance to develop.
Efflux Pumps : Efflux pumps are membrane proteins that can actively transport drugs out of the cell, thereby reducing their intracellular concentration and efficacy. This is a common resistance mechanism in both bacteria and cancer cells. nih.gov Strategies to overcome efflux-mediated resistance in preclinical models include:
Co-administration with efflux pump inhibitors (EPIs) : These are compounds that block the function of the efflux pumps, thereby restoring the activity of the primary drug.
Structural modification : Modifying the pyrazinyl sulfonamide structure to create analogs that are poor substrates for the efflux pumps. This can involve altering properties like lipophilicity and charge distribution.
By investigating these potential resistance mechanisms in preclinical models, researchers can design more robust therapeutic strategies and develop compounds with a lower propensity for resistance, ultimately increasing the chances of clinical success.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
